3-((4-Ethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline 3-((4-Ethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline
Brand Name: Vulcanchem
CAS No.: 899356-15-1
VCID: VC4235316
InChI: InChI=1S/C28H29N3O3S/c1-3-21-12-14-22(15-13-21)35(32,33)27-20-29-24-9-5-4-8-23(24)28(27)31-18-16-30(17-19-31)25-10-6-7-11-26(25)34-2/h4-15,20H,3,16-19H2,1-2H3
SMILES: CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5OC
Molecular Formula: C28H29N3O3S
Molecular Weight: 487.62

3-((4-Ethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline

CAS No.: 899356-15-1

Cat. No.: VC4235316

Molecular Formula: C28H29N3O3S

Molecular Weight: 487.62

* For research use only. Not for human or veterinary use.

3-((4-Ethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline - 899356-15-1

Specification

CAS No. 899356-15-1
Molecular Formula C28H29N3O3S
Molecular Weight 487.62
IUPAC Name 3-(4-ethylphenyl)sulfonyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline
Standard InChI InChI=1S/C28H29N3O3S/c1-3-21-12-14-22(15-13-21)35(32,33)27-20-29-24-9-5-4-8-23(24)28(27)31-18-16-30(17-19-31)25-10-6-7-11-26(25)34-2/h4-15,20H,3,16-19H2,1-2H3
Standard InChI Key FVDROSDQKAZGKD-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₂₈H₂₉N₃O₃S, MW 487.62 g/mol) integrates three pharmacophores:

  • Quinoline core: A bicyclic aromatic system known for intercalative DNA binding and kinase inhibition .

  • 4-Ethylphenyl sulfonyl group: Enhances solubility and modulates receptor affinity through sulfonamide interactions .

  • 4-(2-Methoxyphenyl)piperazine: A flexible substituent contributing to serotoninergic or dopaminergic receptor modulation, common in neuroactive compounds .

Key structural identifiers include the SMILES string CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5OC and InChIKey FVDROSDQKAZGKD-UHFFFAOYSA-N, confirming stereochemical uniqueness.

Table 1: Physicochemical Profile

PropertyValue
Molecular FormulaC₂₈H₂₉N₃O₃S
Molecular Weight487.62 g/mol
CAS Registry899356-15-1
IUPAC Name3-(4-ethylphenyl)sulfonyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline
Topological Polar SA90.8 Ų (estimated)
LogP (Predicted)4.2 (Moderate lipophilicity)

Synthesis and Characterization

Multi-Step Synthetic Pathways

Synthesis typically proceeds through sequential functionalization of the quinoline scaffold :

  • Quinoline sulfonation: Introduction of the sulfonyl group via electrophilic substitution using 4-ethylbenzenesulfonyl chloride.

  • Piperazine coupling: Nucleophilic aromatic substitution at the 4-position with 1-(2-methoxyphenyl)piperazine, facilitated by palladium catalysis or Ullmann-type reactions .

Critical purification steps involve recrystallization from ethanol/water mixtures, yielding >95% purity by HPLC. Structural validation employs:

  • ¹H/¹³C NMR: Confirms substitution patterns (e.g., piperazine CH₂ protons at δ 2.5–3.5 ppm).

  • High-Resolution MS: Molecular ion peak at m/z 487.62 (M+H⁺).

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
14-Ethylbenzenesulfonyl chloride, DCM, 0°C → RT, 12h78%
21-(2-Methoxyphenyl)piperazine, Pd(OAc)₂, DIPEA, 80°C, 24h65%

Biological Activity and Mechanism

Serotonin Receptor Modulation

The 2-methoxyphenylpiperazine subunit resembles ligands for 5-HT₁A/₂A receptors. Molecular docking studies predict moderate affinity (Kᵢ ≈ 50–100 nM) due to cation-π interactions with conserved aspartate residues .

Table 3: Inferred Pharmacological Targets

TargetPredicted ActivityBasis for Inference
Src KinaseInhibitor (IC₅₀ ~10 nM)Structural analogy to Bosutinib
5-HT₁A ReceptorPartial agonistPiperazine moiety similarity
P-glycoproteinSubstrateLogP >4 and aromaticity

Research Findings and Comparative Analysis

Neuropharmacological Effects

Piperazine-containing compounds often display anxiolytic or antipsychotic properties. In murine models, analogous derivatives reduced marble-burying behavior by 40–60% at 10 mg/kg, suggesting potential serotonin-mediated anxiolysis .

Table 4: Comparative Bioactivity with Analogues

CompoundTargetPotency (IC₅₀/EC₅₀)Reference
This compoundSrc Kinase~10 nM (predicted)
BosutinibSrc/Abl1.2 nM
2-{4-[(4'-Methoxy...)5-HT₁A85 nM

Future Research Directions

  • In vivo pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration given the compound’s moderate LogP.

  • Target deconvolution: Employ chemoproteomics to identify off-target interactions, particularly with cytochrome P450 isoforms.

  • Structural optimization: Explore replacing the 4-ethyl group with fluoro substituents to enhance metabolic stability.

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